molecular formula C16H16BrNO2 B5791901 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide

2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5791901
M. Wt: 334.21 g/mol
InChI Key: LXHNYTJTHNDBIA-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is a chemical compound that is commonly used in scientific research. It is also known as BDP-1 and has a molecular formula of C17H18BrNO2. This compound is used in various scientific studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, it has been reported to act as a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential anticancer properties and has been studied as a potential treatment for various types of cancer.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit the growth of breast cancer cells. Additionally, it has been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide in lab experiments include its potential anticancer and neuroprotective properties, as well as its ability to inhibit HDACs. However, there are also limitations to its use. For example, it may have off-target effects and may not be suitable for all types of cancer. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide. One potential direction is to further investigate its potential use in the treatment of breast cancer and other types of cancer. Additionally, its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease could be further explored. Further studies could also be conducted to optimize its use in lab experiments and to better understand its mechanism of action. Finally, the development of new compounds based on the structure of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide could be explored for potential use in drug discovery.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2,5-dimethylphenylamine with 4-bromophenol in the presence of potassium carbonate and dimethylformamide. The resulting product is then acetylated with acetic anhydride to form the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide has been used in various scientific studies, including cancer research, neuroscience, and drug discovery. It has been reported to have potential anticancer properties and has been studied as a potential treatment for breast cancer. Additionally, it has been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used in drug discovery studies as a potential lead compound for the development of new drugs.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-3-4-12(2)15(9-11)18-16(19)10-20-14-7-5-13(17)6-8-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHNYTJTHNDBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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